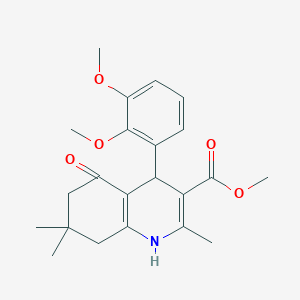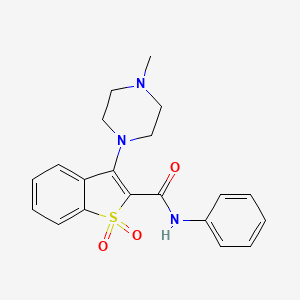
2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one, also known as MNA-715, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. The compound works by inducing cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. One of the key targets of 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one is the NF-κB pathway, which is known to play a critical role in cancer cell proliferation and survival. 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one has been shown to inhibit NF-κB activation, leading to the downregulation of various pro-inflammatory and pro-survival genes in cancer cells.
Biochemical and Physiological Effects
2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one has been shown to exhibit anti-inflammatory and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one for lab experiments is its high potency and selectivity against cancer cells. The compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This limitation can be overcome by formulating the compound in a suitable delivery system, such as liposomes or nanoparticles.
Direcciones Futuras
There are several future directions for research on 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one. One area of research is the development of novel delivery systems for the compound, which can improve its solubility and bioavailability. Another area of research is the investigation of the compound's potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanism of action of 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one and to identify its molecular targets in cancer cells.
Métodos De Síntesis
The synthesis of 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one involves the reaction between 3-nitroacetophenone and 2-methyl-1,3-cyclohexanedione in the presence of a base catalyst. The resulting intermediate is then subjected to a Claisen-Schmidt condensation reaction with benzaldehyde to obtain 2-methyl-1-(3-nitrophenyl)-7-phenyl-1,4,6-heptatrien-3-one. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR, IR, and MS.
Propiedades
IUPAC Name |
(1E,4E,6E)-2-methyl-1-(3-nitrophenyl)-7-phenylhepta-1,4,6-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-16(14-18-11-7-12-19(15-18)21(23)24)20(22)13-6-5-10-17-8-3-2-4-9-17/h2-15H,1H3/b10-5+,13-6+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNPSCFNBRNQH-MADPPKRWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)/C=C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102514.png)

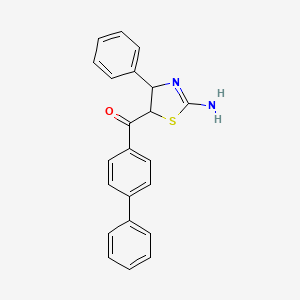
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5102524.png)
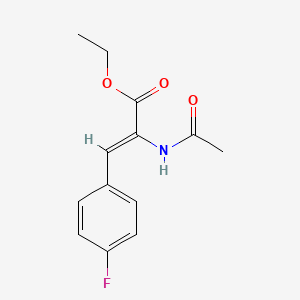
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 1-naphthoate](/img/structure/B5102530.png)
![2,6-di-tert-butyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5102534.png)
![1-(3-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5102554.png)
![6-(3,4-dihydro-2(1H)-isoquinolinyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102562.png)
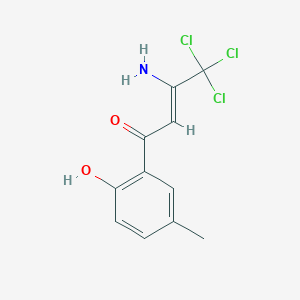
![2-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5102570.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5102596.png)
